6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
This compound belongs to the pyridinecarboxamide class, characterized by a dihydropyridine core substituted with a trifluoromethylbenzyl group at position 1 and a 4-isopropylphenyl carboxamide at position 2. The 4-(propan-2-yl)phenyl group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
6-oxo-N-(4-propan-2-ylphenyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O2/c1-15(2)17-5-10-20(11-6-17)27-22(30)18-7-12-21(29)28(14-18)13-16-3-8-19(9-4-16)23(24,25)26/h3-12,14-15H,13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYVAZODUHKINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities, including antitubercular, anticonvulsant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H20F3N3O
- Molecular Weight : 367.38 g/mol
The structural features include:
- A dihydropyridine core, which is known for various pharmacological effects.
- Substituents that enhance lipophilicity and potentially influence biological activity.
Antitubercular Activity
Recent studies have indicated that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis (Mtb).
Key Findings:
- A structure-activity relationship (SAR) study revealed that modifications in the dihydropyridine structure led to enhanced antitubercular efficacy without cross-resistance to conventional drugs .
- Chemoproteomic analysis identified potential targets within Mtb that are not shared with existing antituberculosis therapies, suggesting a novel mechanism of action .
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties.
Research Insights:
- In vivo studies demonstrated robust anticonvulsant activity in various seizure models. For example, a related compound showed effective doses (ED50) ranging from 31.3 mg/kg to 67.4 mg/kg in different models of drug-resistant epilepsy .
- The presence of specific substituents on the pyridine ring was linked to the observed anticonvulsant effects, highlighting the importance of molecular modifications in enhancing therapeutic efficacy .
Anti-inflammatory Properties
In addition to its anticonvulsant activity, the compound has shown potential anti-inflammatory effects.
Observations:
- Compounds within this class demonstrated significant anti-inflammatory activity in models such as carrageenan-induced inflammation. The mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators .
Data Summary Table
Case Studies
- Antitubercular Screening : A study screened various derivatives for activity against Mtb, where the target identification process revealed new pathways and mechanisms distinct from traditional treatments. The compound's unique action was confirmed through chemoproteomic methods.
- Anticonvulsant Evaluation : In a controlled study involving multiple seizure models, the compound's ability to reduce seizure frequency and severity was documented, demonstrating its potential as a therapeutic agent for epilepsy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to two analogs (Table 1):
- Compound A : N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- Compound B : 1-[(3-methylphenyl)methyl]-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridine-3-carboxamide
Table 1: Structural and Physicochemical Comparison
Bioactivity and Functional Implications
- Target Compound : The para -trifluoromethyl group may enhance binding affinity to targets requiring strong electron-withdrawing interactions (e.g., kinases or GPCRs). The isopropyl group likely improves tissue penetration but may reduce aqueous solubility.
- Compound A : The meta -trifluoromethyl and carbamoyl groups could favor solubility and hydrogen bonding but reduce membrane permeability compared to the target compound.
Metabolic and Pharmacokinetic Profiles
- Metabolic Stability : The target compound’s CF₃ group resists oxidative metabolism, whereas Compound B’s methyl group is more susceptible to CYP450-mediated oxidation.
- Solubility : Compound A’s carbamoyl group may enhance solubility (>50 µg/mL predicted) compared to the target compound (<20 µg/mL inferred).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
